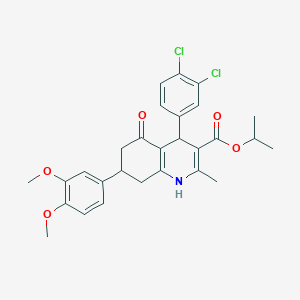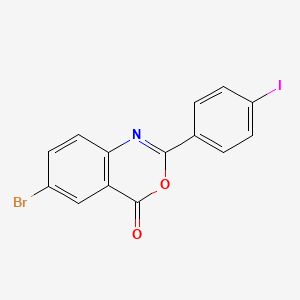![molecular formula C26H26ClN3O4S B11635370 2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)
2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-クロロフェニル)-5-シアノ-2-メチル-6-({2-[(4-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-1,4-ジヒドロピリジン-3-カルボン酸2-メトキシエチルエステルは、メトキシ、クロロフェニル、シアノ、ジヒドロピリジンなどのさまざまな官能基を含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-(2-クロロフェニル)-5-シアノ-2-メチル-6-({2-[(4-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-1,4-ジヒドロピリジン-3-カルボン酸2-メトキシエチルエステルの合成は、通常、複数段階の有機反応を伴います。出発物質には、2-クロロベンズアルデヒド、シアノ酢酸、2-メトキシエタノールが含まれることが多いです。合成には以下が含まれる場合があります。
縮合反応: 塩基性条件下で2-クロロベンズアルデヒドとシアノ酢酸を結合させて中間体を形成する。
環化: 中間体は、適切な触媒の存在下で環化してジヒドロピリジン環を形成する。
置換反応: 求核置換反応によってメトキシエチル基とスルファニル基を導入する。
工業生産方法
この化合物の工業生産には、同様の合成経路が、より大規模に使用される場合があります。連続フロー反応器と自動合成の使用により、化合物の効率と収率を向上させることができます。温度、圧力、溶媒の選択などの反応条件は、高純度と高収率を確保するために最適化されています。
化学反応の分析
反応の種類
4-(2-クロロフェニル)-5-シアノ-2-メチル-6-({2-[(4-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-1,4-ジヒドロピリジン-3-カルボン酸2-メトキシエチルエステルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、シアノ基をアミンに変換することができます。
置換: メトキシ基とスルファニル基は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO4)、過酸化水素 (H2O2)。
還元剤: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)。
置換試薬: ハロアルカン、チオール。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、還元はアミンを生成する可能性があります。
科学研究の応用
4-(2-クロロフェニル)-5-シアノ-2-メチル-6-({2-[(4-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-1,4-ジヒドロピリジン-3-カルボン酸2-メトキシエチルエステルには、いくつかの科学研究の応用があります。
医薬品化学: さまざまな疾患を標的とする薬剤の合成における薬剤中間体としての可能性について研究されています。
生物学的研究: 治療薬としての可能性を理解するために、生物学的分子との相互作用が調査されています。
材料科学: その独特の構造により、導電性や蛍光などの特定の特性を持つ新しい材料を開発するための候補となります。
科学的研究の応用
2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
4-(2-クロロフェニル)-5-シアノ-2-メチル-6-({2-[(4-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-1,4-ジヒドロピリジン-3-カルボン酸2-メトキシエチルエステルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素または受容体に結合して、その活性を調節する可能性があります。関連する経路には、酵素活性の阻害やシグナル伝達経路の変更が含まれます。
類似の化合物との比較
類似の化合物
- 4-(2-クロロフェニル)-5-シアノ-2-メチル-1,4-ジヒドロピリジン-3-カルボン酸2-メトキシエチルエステル
- 4-(2-クロロフェニル)-5-シアノ-2-メチル-6-(メチルスルファニル)-1,4-ジヒドロピリジン-3-カルボン酸2-メトキシエチルエステル
独自性
4-(2-クロロフェニル)-5-シアノ-2-メチル-6-({2-[(4-メチルフェニル)アミノ]-2-オキソエチル}スルファニル)-1,4-ジヒドロピリジン-3-カルボン酸2-メトキシエチルエステルにおける2-オキソエチルスルファニル基の存在は、それを類似の化合物と区別します。この官能基は、独自の化学的および生物学的特性を付与し、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-METHOXYETHYL N-(4-CHLOROPHENYL)CARBAMATE: Shares structural similarities but lacks the cyano and sulfanyl groups.
4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE: Contains a methoxyphenyl group but differs in the core structure.
Uniqueness
2-METHOXYETHYL 4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano and sulfanyl groups, in particular, enhances its reactivity and potential therapeutic applications .
特性
分子式 |
C26H26ClN3O4S |
|---|---|
分子量 |
512.0 g/mol |
IUPAC名 |
2-methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H26ClN3O4S/c1-16-8-10-18(11-9-16)30-22(31)15-35-25-20(14-28)24(19-6-4-5-7-21(19)27)23(17(2)29-25)26(32)34-13-12-33-3/h4-11,24,29H,12-13,15H2,1-3H3,(H,30,31) |
InChIキー |
UWJLJWQPTYFXHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCCOC)C3=CC=CC=C3Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635288.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635301.png)

![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)



![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)

![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635364.png)
![10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)
